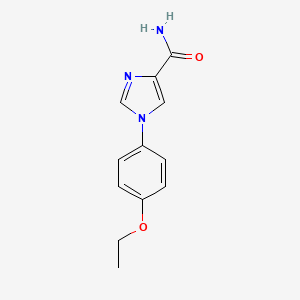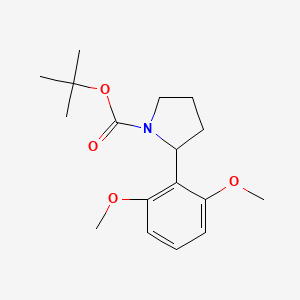
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide is a chemical compound with a molecular weight of 280.32 g/mol . This compound is known for its versatility and is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with formaldehyde and morpholine to form the intermediate compound, which is then reacted with chloroacetamide to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide or other strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide can be compared with other similar compounds, such as:
2-Phenoxyacetamide: This compound shares a similar phenoxyacetamide structure but lacks the morpholino group, which may affect its reactivity and biological activity.
2-(4-Methoxyphenoxy)acetamide: This compound has a methoxy group at the para position, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[2-[(2-methoxyphenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C14H20N2O4/c1-18-12-4-2-3-5-13(12)20-10-11-8-16(6-7-19-11)9-14(15)17/h2-5,11H,6-10H2,1H3,(H2,15,17) |
InChI Key |
YPTCXPIAAFSIEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2CN(CCO2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


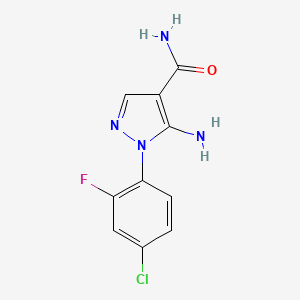


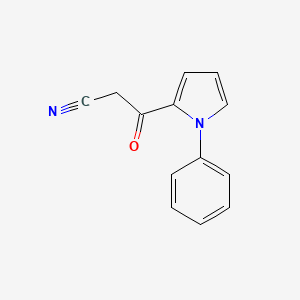
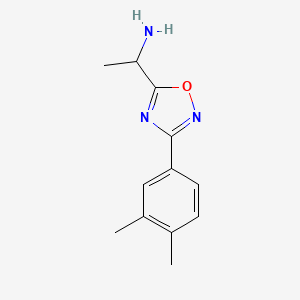

![3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11792553.png)

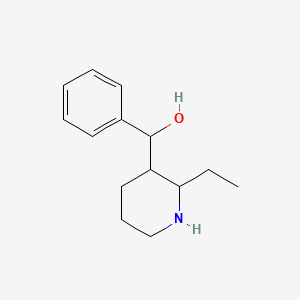
![4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole](/img/structure/B11792561.png)
